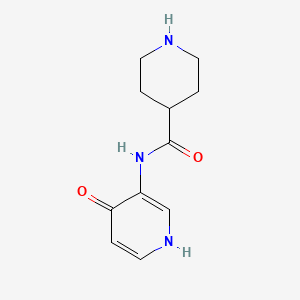
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel urea derivatives, including compounds with structures related to the given chemical, have been synthesized and evaluated for their biological activities. For instance, urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7 cells. These compounds have been synthesized using benzotriazole as a synthon through several synthetic steps, highlighting the chemical versatility and potential therapeutic applications of such urea derivatives (Perković et al., 2016).
Antagonistic Properties
Research into isoquinoline and quinazoline urea derivatives has revealed their potential as antagonists for human adenosine A(3) receptors. This indicates the compound's possible utility in developing treatments for conditions associated with these receptors, such as inflammatory diseases or cancer. The structural modifications and substitution patterns on the urea derivatives significantly influence their receptor affinity and selectivity, underscoring the importance of chemical structure in the drug design process (Van Muijlwijk-Koezen et al., 2000).
Material Science Applications
In the field of material science, urea derivatives have been investigated for their potential in forming supramolecular structures and gels. For example, quinoline urea derivatives have been studied for their ability to gelate mixed solvents when combined with silver ions, leading to the formation of supramolecular gels. These findings suggest potential applications in areas such as drug delivery systems, where the controlled release of drugs can be achieved through the gelation properties of similar compounds (Braga et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired product.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "4-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 4-methoxyphenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea." ] } | |
Número CAS |
941946-08-3 |
Nombre del producto |
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea |
Fórmula molecular |
C19H20N4O4 |
Peso molecular |
368.393 |
Nombre IUPAC |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C19H20N4O4/c1-26-12-11-23-17(15-5-3-4-6-16(15)21-19(23)25)22-18(24)20-13-7-9-14(27-2)10-8-13/h3-10H,11-12H2,1-2H3,(H2,20,22,24) |
Clave InChI |
XJAUQKCLGVLFIF-OQKWZONESA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)
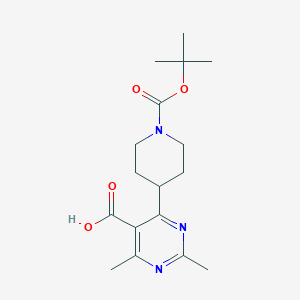
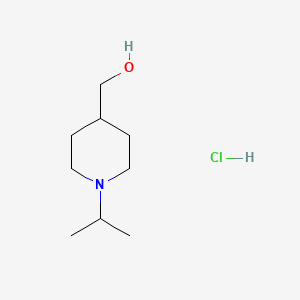
![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

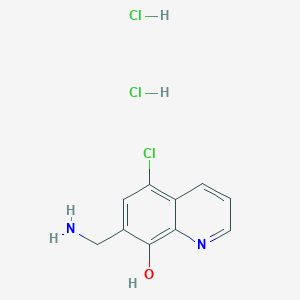
![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)
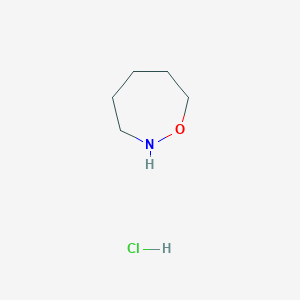
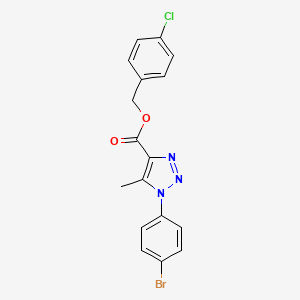
![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)
